molecular formula C16H13ClF3NOS B4114933 2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide

2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B4114933
M. Wt: 359.8 g/mol
InChI Key: MXHIFWHSJOAYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide, also known as CP-47,497, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. This compound is known to have a high affinity for the cannabinoid receptors CB1 and CB2 in the brain, which are responsible for the psychoactive effects of cannabis.

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for the effects of cannabis on the central nervous system. The compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in animal models, including the modulation of neurotransmitter release, the inhibition of inflammation, and the reduction of oxidative stress. The compound has also been shown to have anti-tumor effects in vitro, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide for laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors in vitro and in vivo. However, one of the main limitations of the compound is its potential for abuse and dependence, which makes it difficult to use in human clinical trials.

Future Directions

There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide, including the development of new pain medications based on the compound, the investigation of its potential neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease, and the development of new cancer therapies based on its anti-tumor effects. Additionally, further studies are needed to better understand the potential risks and benefits of the compound for human use.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine such as pain management, neuroprotection, and cancer treatment. The compound has been shown to have analgesic effects in animal models of acute and chronic pain, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NOS/c1-10(23-14-8-4-12(17)5-9-14)15(22)21-13-6-2-11(3-7-13)16(18,19)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHIFWHSJOAYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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